molecular formula C15H21NO2S B13462658 N-cycloheptyl-2-phenylethene-1-sulfonamide

N-cycloheptyl-2-phenylethene-1-sulfonamide

Cat. No.: B13462658
M. Wt: 279.4 g/mol
InChI Key: JVXRWUDXLWDMID-OUKQBFOZSA-N
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Description

N-cycloheptyl-2-phenylethene-1-sulfonamide is an organosulfur compound with the molecular formula C15H21NO2S. It is characterized by the presence of a sulfonamide group attached to a phenylethene moiety, which is further substituted with a cycloheptyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-phenylethene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of 2-phenylethene-1-sulfonyl chloride with cycloheptylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cycloheptyl-2-phenylethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylethene moiety may also interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a cycloheptyl group and a phenylethene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

(E)-N-cycloheptyl-2-phenylethenesulfonamide

InChI

InChI=1S/C15H21NO2S/c17-19(18,13-12-14-8-4-3-5-9-14)16-15-10-6-1-2-7-11-15/h3-5,8-9,12-13,15-16H,1-2,6-7,10-11H2/b13-12+

InChI Key

JVXRWUDXLWDMID-OUKQBFOZSA-N

Isomeric SMILES

C1CCCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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